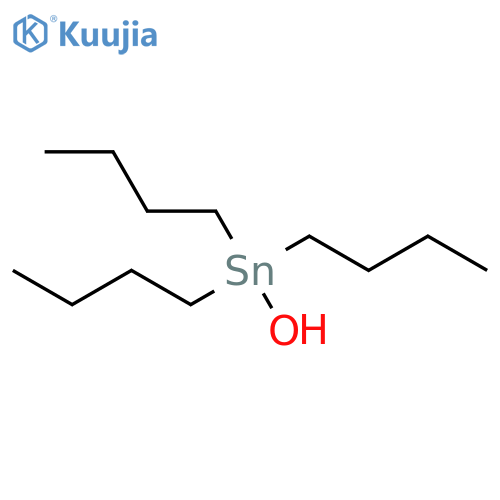Cas no 1067-97-6 (Tributyl Tin Hydroxide)

Tributyl Tin Hydroxide structure
商品名:Tributyl Tin Hydroxide
Tributyl Tin Hydroxide 化学的及び物理的性質
名前と識別子
-
- Stannane,tributylhydroxy-
- tributyltin,hydrate
- EINECS 213-939-8
- NCIOpen2_008222
- Stannane, (hydroxy)tributyl-
- Tin, hydroxide
- Tin, tributyl-, hydroxide
- Tin, tributylhydroxy-
- Tributyl-hydroxy-zinn
- Tributyltin hydroxide
- Tributylzinnhydroxid
- Tributylzinnoxyd
- tri-n-butylstannol
- tri-n-butyltin hydroxide
- Tri-n-butylzinnhydroxid
- GMVHICBNQJYKSP-UHFFFAOYSA-M
- Tributylstannanol
- Stannane, tributylhydroxy-
- NSC-65224
- tri-n-butylhydroxystannane
- DTXSID8074441
- V3I605YM3E
- Tributylhydroxytin
- NSC65224
- NSC 65224
- 1067-97-6
- TRIBUTYL TIN HYDROXIDE
- TRIBUTYLHYDROXYSTANNANE
- WLN: Q-SN-4&4&4
- F18837
- Stannyloxy, tributyl-
- UNII-V3I605YM3E
- Tributyl Tin Hydroxide
-
- MDL: MFCD01683650
- インチ: InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1
- InChIKey: GMVHICBNQJYKSP-UHFFFAOYSA-M
- ほほえんだ: [CH2]CCC.[CH2]CCC.[CH2]CCC.[OH-].[Sn+]
計算された属性
- せいみつぶんしりょう: 308.11600
- どういたいしつりょう: 309.124
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 77.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1A^2
じっけんとくせい
- 色と性状: liquid
- ゆうかいてん: 15.5°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 20.23000
- LogP: 4.32450
Tributyl Tin Hydroxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T772970-250mg |
Tributyl Tin Hydroxide |
1067-97-6 | 250mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T772970-500mg |
Tributyl Tin Hydroxide |
1067-97-6 | 500mg |
$1470.00 | 2023-05-17 | ||
| TRC | T772970-50mg |
Tributyl Tin Hydroxide |
1067-97-6 | 50mg |
$173.00 | 2023-05-17 | ||
| TRC | T772970-100mg |
Tributyl Tin Hydroxide |
1067-97-6 | 100mg |
$333.00 | 2023-05-17 |
Tributyl Tin Hydroxide 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
4. Water
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1067-97-6 (Tributyl Tin Hydroxide) 関連製品
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
